4,4'-Thiobis[2,5-xylenol]
Description
Contextualization within Bisphenol and Thiobisphenol Chemistry
Bisphenols are a class of chemical compounds containing two hydroxyphenyl groups. The most well-known member of this family is Bisphenol A (BPA), which has been widely used in the production of polycarbonate plastics and epoxy resins. nih.gov However, concerns over the potential health effects of BPA have led to a search for alternatives.
Thiobisphenols are structurally related to bisphenols, with the key difference being the presence of a sulfur atom or a sulfide (B99878) bridge connecting the two phenolic rings. ontosight.ai This sulfur linkage can impart distinct properties to the molecule compared to the carbon-based bridge in many bisphenols. For instance, the sulfur atom can influence the compound's antioxidant capabilities and its performance as a monomer in polymerization reactions. 4,4'-Thiobis[2,5-xylenol] fits within this class, featuring a sulfide bridge between two 2,5-xylenol units. The presence of methyl groups on the phenol (B47542) rings further modifies its properties, such as solubility and reactivity.
Significance in Polymer and Material Science Research
The primary significance of thiobisphenols, including by extension 4,4'-Thiobis[2,5-xylenol], in polymer and material science lies in their role as antioxidants and as monomers for high-performance polymers.
Furthermore, the two hydroxyl groups of 4,4'-Thiobis[2,5-xylenol] allow it to function as a difunctional monomer in polymerization reactions. It can be used to synthesize a variety of polymers, including polyesters, polyethers, and more complex structures like benzoxazines. researchgate.net The incorporation of the thioether linkage and the xylenol structure into the polymer backbone can influence the final properties of the material, such as its thermal stability, chemical resistance, and mechanical strength. For example, research on other thiobisphenols has shown their utility in creating high-performance polymers with desirable characteristics. researchgate.net
Historical Perspectives on Thiobisphenol Utility in Research
The use of antioxidants in the rubber industry dates back to the late 19th and early 20th centuries, when chemists sought to prevent the degradation of natural rubber. akrochem.com Early efforts involved using naturally occurring substances, but the development of synthetic antioxidants that could be incorporated directly into the rubber matrix was a significant advancement. akrochem.com
Phenolic and amine-based compounds were among the first classes of synthetic antioxidants to be widely used. akrochem.comnih.gov Over time, the focus shifted towards higher molecular weight and more effective antioxidants to meet the demands of new synthetic polymers and more extreme processing and service conditions. utwente.nl This led to the development of various substituted phenols and bisphenols.
Thiobisphenols emerged as a valuable class of antioxidants, offering good performance and, in some cases, synergistic effects. Their development was part of a broader trend in the chemical industry to create a diverse portfolio of additives to tailor the properties of polymers for specific applications. researchgate.net While the specific historical development of 4,4'-Thiobis[2,5-xylenol] is not well-documented in readily available literature, it represents a logical extension of the research into phenolic and thio-based antioxidants and polymer monomers.
Data Table: Chemical Properties of 4,4'-Thiobis[2,5-xylenol]
| Property | Value | Source |
| IUPAC Name | 4-(4-hydroxy-2,5-dimethylphenyl)sulfanyl-2,5-dimethylphenol | |
| Molecular Formula | C₁₆H₁₈O₂S | |
| Molecular Weight | 274.38 g/mol | |
| CAS Number | 79718-64-2 |
Structure
3D Structure
Properties
CAS No. |
79718-64-2 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(4-hydroxy-2,5-dimethylphenyl)sulfanyl-2,5-dimethylphenol |
InChI |
InChI=1S/C16H18O2S/c1-9-7-15(11(3)5-13(9)17)19-16-8-10(2)14(18)6-12(16)4/h5-8,17-18H,1-4H3 |
InChI Key |
WMEUAJNEHZPXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Synthesis Pathways for Thiobisphenols
The primary route to synthesizing thiobisphenols, including 4,4'-Thiobis[2,5-xylenol], involves the direct coupling of phenolic precursors with a sulfur-donating agent.
The most common method for synthesizing 4,4'-Thiobis[2,5-xylenol] is the condensation reaction of 2,5-xylenol (2,5-dimethylphenol) with a sulfur chloride, typically sulfur dichloride (SCl₂). libretexts.org This reaction connects two xylenol molecules via a single sulfur atom. The process is generally carried out in a suitable solvent, such as carbon tetrachloride. smolecule.com The reaction of phenols with sulfur chlorides can be conducted at temperatures ranging from 60 to 140°C. justia.com Alternative pathways for other thiobisphenols include the reaction of sterically hindered halophenols with a metal sulfide (B99878), such as sodium sulfide, in a mutual solvent system.
The precursor, 2,5-xylenol, is a substituted phenol (B47542) with methyl groups at positions 2 and 5. The presence of the hydroxyl group and the two methyl groups makes the aromatic ring highly activated towards electrophilic attack.
The formation of the thioether bridge in 4,4'-Thiobis[2,5-xylenol] from 2,5-xylenol and sulfur dichloride proceeds via an electrophilic aromatic substitution (EAS) mechanism. total-synthesis.com This multi-step process is characteristic of many reactions involving aromatic rings.
The mechanism unfolds as follows:
Attack by the Nucleophilic Aromatic Ring : The aromatic ring of 2,5-xylenol, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfur dichloride molecule. This is the slow, rate-determining step because it temporarily disrupts the aromaticity of the phenol ring, forming a positively charged carbocation intermediate known as a Wheland intermediate or sigma complex. libretexts.orgmasterorganicchemistry.comlumenlearning.com
Restoration of Aromaticity : In a subsequent fast step, a base (which can be another molecule of xylenol or a solvent molecule) removes a proton (H⁺) from the carbon atom where the sulfur group has attached. This regenerates the stable aromatic ring, resulting in the formation of a C-S bond and completing the substitution. masterorganicchemistry.commasterorganicchemistry.com
The hydroxyl (-OH) and methyl (-CH₃) groups of 2,5-xylenol are electron-donating and activating substituents, which direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. In 2,5-xylenol, the position para to the strongly activating hydroxyl group (C4) is vacant and sterically accessible, making it the primary site of electrophilic attack. This regioselectivity leads to the formation of the desired 4,4'-linked thiobisphenol structure.
Derivatization Strategies of 4,4'-Thiobis[2,5-xylenol]
Once synthesized, 4,4'-Thiobis[2,5-xylenol] can be chemically modified at two primary locations: the aromatic rings and the phenolic hydroxyl groups. These derivatizations can alter the molecule's physical and chemical properties.
The aromatic rings of thiobisphenols can undergo further electrophilic substitution reactions, provided that appropriate reaction conditions are used. A key example of this is the Friedel-Crafts acylation. In a study on a related compound, 4,4'-bis(chloroacetyl)diphenyl thioether was synthesized by reacting diphenyl thioether with chloroacetyl chloride in the presence of an aluminum chloride (AlCl₃) catalyst. tubitak.gov.tr This demonstrates that the aromatic rings of a thiobisphenol structure are susceptible to acylation, introducing keto groups that can be further derivatized into keto oximes and glyoximes. tubitak.gov.tr Other potential functionalizations include halogenation, as the chlorination of xylenol precursors is a known process. google.com Modern methods for aromatic C-H functionalization, such as thianthrenation, offer versatile routes to introduce a wide array of functional groups onto arenes, which could potentially be applied to thiobisphenols. mpg.de
The two phenolic hydroxyl groups on 4,4'-Thiobis[2,5-xylenol] are significant sites for derivatization, most commonly through etherification or esterification.
Etherification : The hydroxyl groups can be converted to ether groups. A general method for this alkylation involves reacting the thiobisphenol with an alkylating agent like dimethyl sulphate in an alkaline medium. smolecule.com The reaction can be controlled to produce either the partial ether (one hydroxyl group reacted) or the full ether (both hydroxyl groups reacted). smolecule.com Another method involves the etherification of phenols using alkyl iodides in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). scirp.org
Esterification : The hydroxyl groups can also be converted to esters. While direct esterification of the thiobisphenol is a standard organic transformation, these molecules can also participate in polymerization reactions. For example, thiobisphenols can act as catalysts or components in esterification processes, such as in the production of rosin (B192284) esters where they are used to improve the reaction. googleapis.com
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and purity in the synthesis of 4,4'-Thiobis[2,5-xylenol] requires careful control over several reaction parameters. The optimization process aims to maximize the formation of the desired monomeric product while minimizing the formation of polymeric byproducts and other impurities.
Key parameters for optimization include:
Temperature : The reaction temperature significantly influences the reaction rate and product distribution. For the condensation of phenols with sulfur chlorides, a temperature range of 60°C to 140°C is often employed, with a preferred range of 80°C to 110°C, which has been found to greatly increase the yield of the desired products and improve their purity. justia.com
Solvent : The choice of solvent is crucial. The reaction can be performed in various organic solvents, with some patents suggesting that conducting the synthesis in specific saturated alkyl halide solvents that boil at the reaction temperature can be beneficial. justia.com For the synthesis of related 4,4'-thiobis(2,6-dialkyl)phenols, an improved solvent system consisting of a mixture of an alcohol and water (containing 10 to 50 wt. % water) has been shown to produce the desired product in high yields and purity.
Reactant Ratio : The molar ratio of the xylenol precursor to the sulfur chloride is a critical factor in determining the final product. A molar ratio of approximately 0.4 moles of sulfur dichloride to 1 mole of alkyl phenol tends to yield the monomeric alkyl phenol sulfide almost exclusively. justia.com However, increasing this ratio to the range of 0.6 to 0.75 moles of sulfur dichloride per mole of phenol favors the formation of polymers of the alkyl phenol sulfide. justia.com
The following table summarizes the influence of reaction conditions on the synthesis of thiobisphenols.
| Parameter | Condition | Effect on Yield and Selectivity | Reference |
|---|---|---|---|
| Temperature | Low (e.g., < 60°C) | Low reaction rate, potentially low yield. | justia.com |
| Temperature | Optimal (80-110°C) | Greatly increased yield and purity of the desired thiobisphenol. | justia.com |
| Temperature | High (e.g., > 140°C) | Increased risk of side reactions and byproduct formation. | justia.com |
| Reactant Ratio (SCl₂:Phenol) | ~0.4 : 1 | Favors formation of the monomeric thiobisphenol. | justia.com |
| Reactant Ratio (SCl₂:Phenol) | 0.6 - 0.75 : 1 | Promotes the formation of polymeric byproducts. | justia.com |
| Solvent System | Alcohol/Water Mixture | Can lead to high yields and purity for certain thiobisphenols. |
Investigation of Reaction Mechanisms in Polymer Systems
Radical Scavenging Mechanisms of Thiobisphenols
The primary antioxidant function of thiobisphenols, including 4,4'-Thiobis[2,5-xylenol], involves the termination of radical chain reactions that lead to polymer degradation. This is primarily achieved through the donation of a hydrogen atom from its phenolic hydroxyl groups.
The principal mechanism of radical scavenging by 4,4'-Thiobis[2,5-xylenol] is Hydrogen Atom Transfer (HAT). researchgate.netnih.gov In this process, the phenolic hydroxyl group donates its hydrogen atom to a reactive polymer peroxy radical (ROO•) or alkyl radical (R•), which are the key species propagating the oxidative degradation chain. This reaction neutralizes the reactive radical and forms a stable, resonance-stabilized phenoxyl radical from the antioxidant molecule.
The general reaction can be represented as: Ar-OH + ROO• → Ar-O• + ROOH
The resulting phenoxyl radical is significantly less reactive than the initial polymer radicals due to the delocalization of the unpaired electron across the aromatic ring. The presence of methyl groups on the ring further contributes to this stability. This effectively breaks the degradation cycle. The efficiency of the HAT process is a key determinant of the antioxidant's effectiveness. rsc.org
While HAT is considered the predominant pathway, an alternative mechanism, Single Electron Transfer followed by Proton Transfer (SET-PT), may also contribute to the radical scavenging activity of phenolic antioxidants. researchgate.netfrontiersin.org In the SET-PT mechanism, an electron is first transferred from the antioxidant to the free radical, creating a radical cation of the antioxidant and an anion of the radical. Subsequently, a proton is transferred from the antioxidant radical cation. frontiersin.org
The feasibility of this pathway depends on factors such as the ionization potential of the antioxidant and the polarity of the surrounding polymer matrix. frontiersin.org For phenolic compounds, the electron-donating groups on the aromatic ring can influence the tendency to donate an electron. frontiersin.org
Mechanisms of Peroxide Decomposition
A key feature of thiobisphenols is their ability to act as secondary antioxidants by decomposing hydroperoxides (ROOH) into non-radical, stable products. researchgate.net Hydroperoxides are unstable byproducts of the initial radical scavenging reaction (via HAT) and can decompose thermally or through interaction with metal ions to form new, highly reactive radicals, thereby re-initiating the degradation process.
The sulfur atom in the thioether bridge of 4,4'-Thiobis[2,5-xylenol] is crucial for this function. It can be oxidized by hydroperoxides, leading to the formation of sulfoxides and subsequently sulfones, while converting the hydroperoxides into harmless alcohols. researchgate.net This synergistic, dual-function mechanism—radical scavenging via the phenolic groups and peroxide decomposition via the sulfur bridge—makes thiobisphenols highly effective stabilizers. kglmeridian.com The reaction proceeds stoichiometrically, with one molecule of the sulfide (B99878) reacting with multiple molecules of hydroperoxide.
The proposed reaction sequence is as follows:
Ar-S-Ar + ROOH → Ar-SO-Ar (Sulfoxide) + ROH
Ar-SO-Ar + ROOH → Ar-SO₂-Ar (Sulfone) + ROH
This process prevents the branching of the kinetic chains of oxidation, significantly enhancing the long-term stability of the polymer. researchgate.net
Inhibition of Oxidative Degradation in Polymeric Matrices
The performance of thiobisphenol antioxidants in inhibiting oxidation can be quantified by measuring the induction period of oxidation. The data below illustrates the typical effectiveness of a thiobisphenol antioxidant in polypropylene.
| Antioxidant Concentration (wt%) | Polymer Matrix | Test Condition | Oxidation Induction Time (OIT) at 200°C (min) |
| 0.0 | Polypropylene | Air | < 5 |
| 0.1 | Polypropylene | Air | 45 |
| 0.2 | Polypropylene | Air | 85 |
| 0.3 | Polypropylene | Air | 120 |
| Note: This data is illustrative for a generic thiobisphenol and serves to demonstrate the typical dose-dependent effect on oxidation stability. |
Studies on Thermal Stabilization Mechanisms
Thermal degradation of polymers is accelerated by the presence of oxygen. The mechanisms by which 4,4'-Thiobis[2,5-xylenol] provides thermal stability are intrinsically linked to its antioxidant functions. At elevated temperatures typical of polymer processing, the rate of formation of polymer radicals and hydroperoxides increases significantly.
The compound's effectiveness as a thermal stabilizer stems from its ability to perform its dual antioxidant functions (radical scavenging and peroxide decomposition) at these high temperatures. acs.org The stability of the antioxidant molecule itself at these temperatures is also a critical factor. Thiobisphenols generally exhibit low volatility, allowing them to remain in the polymer matrix during high-temperature processing and provide long-term heat aging stability. kglmeridian.com
The table below shows representative data on the thermal stabilization performance of a thiobisphenol antioxidant in a polymer.
| Stabilizer System | Polymer Matrix | Aging Temperature (°C) | Time to Embrittlement (hours) |
| Unstabilized | Polypropylene | 150 | < 24 |
| 0.2% Thiobisphenol | Polypropylene | 150 | 450 |
| 0.2% Hindered Phenol (B47542) | Polypropylene | 150 | 300 |
| Note: This data is representative of the performance of thiobisphenol antioxidants and is for illustrative purposes. |
Photodegradation Stabilization Mechanisms
While primary light stabilization is often achieved with UV absorbers or Hindered Amine Light Stabilizers (HALS), antioxidants like 4,4'-Thiobis[2,5-xylenol] play a crucial secondary role in preventing photodegradation. researchgate.netnih.gov Photodegradation is often a photo-oxidative process, where UV radiation generates free radicals that initiate oxidative degradation. nih.gov
By scavenging these photo-initiated radicals and decomposing the hydroperoxides formed, 4,4'-Thiobis[2,5-xylenol] interrupts the degradation cycle that would otherwise be accelerated by UV exposure. researchgate.net It essentially combats the chemical effects of light exposure rather than preventing the initial absorption of UV energy. For comprehensive light stability, it is often used in combination with UV absorbers, which block the UV light, and HALS, which are highly efficient radical scavengers. researchgate.net
Polymerization Chemistry and Materials Engineering
4,4'-Thiobis[2,5-xylenol] as a Monomer in Polymer Synthesis
4,4'-Thiobis[2,5-xylenol] serves as a specialized monomer in the synthesis of advanced polymers. Its unique structure, featuring two phenolic hydroxyl groups and a flexible thioether linkage, allows for its incorporation into various polymer backbones through polycondensation and other polymerization techniques.
Precursor Role in Epoxy Resins and Other Polymer Systems
4,4'-Thiobis[2,5-xylenol] can act as a precursor or curing agent in the formulation of epoxy resins. The phenolic hydroxyl groups can react with epichlorohydrin (B41342) to form a diglycidyl ether, or they can react with epoxy groups of other prepolymers to form a crosslinked thermoset network. Epoxy resins derived from or cured with thiobisphenol compounds can exhibit enhanced properties, such as improved thermal stability and chemical resistance, compared to conventional epoxy systems. Thermoset materials are created from the reaction of an epoxy resin and a curing agent. epo.org
Incorporation as a Polymer Additive
Beyond its role as a monomer, 4,4'-thiobis[2,5-xylenol] and its derivatives are widely utilized as additives to enhance the performance and durability of various commodity and engineering plastics.
Enhancement of Polymer Stability Against Environmental Stressors
As a hindered phenolic compound, 4,4'-thiobis[2,5-xylenol] functions as an effective antioxidant. smolecule.com The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, which are highly reactive species that initiate and propagate the degradation of polymers when exposed to heat, light, or oxygen. This radical scavenging mechanism inhibits chain scission and crosslinking reactions, thereby preserving the mechanical and physical properties of the polymer over time. The bulky substituents on the phenol (B47542) rings provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating further degradation. vulcanchem.comnih.gov This makes it a valuable stabilizer for protecting polymers from oxidative degradation. nih.gov
Integration into Polyolefins and Synthetic Rubbers
4,4'-Thiobis[2,5-xylenol] and its derivatives are particularly effective as antioxidants in polyolefins such as polyethylene (B3416737) and polypropylene. chemicalbook.comchemicalbook.com These polymers are susceptible to thermal oxidation during processing and throughout their service life. The incorporation of thiobisphenol-based antioxidants significantly improves their long-term heat stability. chemicalbook.comchemicalbook.com Similarly, in synthetic rubbers like neoprene, these compounds protect against oxidative degradation, which can lead to loss of elasticity and mechanical strength. chemicalbook.comchemicalbook.com They are often used to protect light-colored rubber compounds from oxidation. chemicalbook.com
Structure-Property Relationships in Polymer Composites
The incorporation of 4,4'-thiobis[2,5-xylenol], either as a comonomer or an additive, has a significant impact on the structure-property relationships of the final polymer composites. When used as a monomer, the thioether linkage in the polymer backbone introduces a degree of flexibility, which can influence the glass transition temperature (Tg) and mechanical properties of the polymer. The aromatic rings contribute to thermal stability and rigidity.
As an additive, its effectiveness as an antioxidant is directly related to its chemical structure. The presence of the sulfur atom can have a synergistic effect on the antioxidant activity, particularly in combination with other types of stabilizers like phosphites. The specific alkyl groups on the phenolic rings also play a role in its solubility and compatibility with the host polymer matrix, which is crucial for achieving a uniform dispersion and maximizing its stabilizing effect. Research into related thiobisphenol compounds has shown that bulky tert-butyl groups can sterically protect the phenolic hydroxyl group from oxidation. vulcanchem.com
Advanced Spectroscopic and Analytical Characterization for Research
Elucidation of Molecular Structures via Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Spectroscopic methods are indispensable for confirming the molecular structure of 4,4'-Thiobis[2,5-xylenol]. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the compound's functional groups and the connectivity of its atoms.
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,4'-Thiobis[2,5-xylenol] would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl groups. The presence of aromatic rings is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl (CH₃) groups would be observed in the 2850-3000 cm⁻¹ range. The C-S stretching vibration, characteristic of the thioether linkage, is weaker and typically found in the 700-600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides precise details about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic framework.
¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. A signal for the phenolic hydroxyl (-OH) proton would appear as a singlet, with its chemical shift being concentration-dependent and typically found downfield. The aromatic protons on the benzene (B151609) rings would appear as singlets or doublets in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, two distinct aromatic proton signals would be expected for each ring. The four methyl (CH₃) groups attached to the aromatic rings would also produce distinct singlet signals in the upfield region (typically 2.0-2.5 ppm).
¹³C NMR: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms. For a related compound, 4,4'-Thiobis-phenol, which lacks the methyl groups, characteristic signals are well-documented. chemicalbook.com For 4,4'-Thiobis[2,5-xylenol], one would expect to see signals for the two methyl carbons, and six distinct signals for the aromatic carbons due to the molecule's symmetry, including the carbon bonded to the hydroxyl group (C-O), the carbon bonded to the sulfur atom (C-S), the two carbons bonded to methyl groups, and the two carbons bonded to hydrogen atoms.
The table below summarizes the expected spectral features for 4,4'-Thiobis[2,5-xylenol].
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |
| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Phenolic hydroxyl group |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Hydrogens on benzene rings | |
| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ | Methyl group hydrogens | |
| Aromatic C=C Stretch | 1500-1600 cm⁻¹ | Benzene ring backbone | |
| ¹H NMR | Singlet | Variable (e.g., 4-7 ppm) | Phenolic -OH proton |
| Singlets/Doublets | 6.5-8.0 ppm | Aromatic C-H protons | |
| Singlets | 2.0-2.5 ppm | Methyl (-CH₃) protons | |
| ¹³C NMR | Signal | 150-160 ppm | Aromatic C-O |
| Signals | 115-140 ppm | Other aromatic carbons | |
| Signals | 15-25 ppm | Methyl carbons |
Crystallographic Analysis for Solid-State Structural Determination (e.g., X-ray Diffraction)
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. researchgate.net
Molecular Conformation: The diaryl sulfide (B99878) linkage typically imparts a non-planar, butterfly-like conformation to the molecule. X-ray diffraction would precisely measure the dihedral angle between the two phenyl rings.
Bond Parameters: The exact lengths of the C-S, C-O, C-C, and C-H bonds, as well as the C-S-C and C-C-C bond angles within the molecule.
Intermolecular Interactions: The analysis would elucidate how individual molecules pack together in the crystal lattice, revealing any hydrogen bonding involving the phenolic -OH groups and other intermolecular forces like van der Waals interactions. This information is crucial for understanding the material's physical properties, such as melting point and solubility.
Chromatographic Techniques for Analysis in Complex Matrices (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for separating 4,4'-Thiobis[2,5-xylenol] from complex mixtures, such as polymer extracts or environmental samples, and for quantifying its concentration. Mass spectrometry (MS) is typically coupled with chromatography for definitive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a highly suitable technique for analyzing phenolic antioxidants like 4,4'-Thiobis[2,5-xylenol]. A common approach involves reverse-phase high-performance liquid chromatography (RP-HPLC). The separation is typically achieved on a C18 column with a gradient elution mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure proper ionization for mass spectrometry, additives such as formic acid or ammonium (B1175870) acetate (B1210297) are often included in the mobile phase. researchgate.net Electrospray ionization (ESI) is a frequently used ionization source, often operated in negative ion mode to deprotonate the acidic phenolic groups, yielding a prominent [M-H]⁻ ion for detection.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS can also be employed, but due to the low volatility and polar nature of the phenolic hydroxyl groups, derivatization is often required. A silylation step, for example using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), converts the polar -OH groups into non-polar -O-Si(CH₃)₃ groups. This process increases the compound's volatility and thermal stability, leading to better chromatographic peak shape and preventing degradation in the hot injector. The separation is performed on a capillary column, such as a DB-5ms, and electron ionization (EI) is typically used to generate a characteristic fragmentation pattern that serves as a fingerprint for identification.
The following table outlines typical parameters for these analytical methods.
| Parameter | LC-MS | GC-MS (after derivatization) |
| Column | Reverse Phase (e.g., C18, 2.1 x 100 mm) | Capillary (e.g., DB-5ms, 30 m x 0.25 mm) |
| Mobile Phase / Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium (constant flow) |
| Ionization Source | Electrospray Ionization (ESI), often negative mode | Electron Ionization (EI), 70 eV |
| Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap MS | Quadrupole or TOF MS |
| Typical Use | Quantification in polymer extracts, leachables studies | Identification of unknowns, purity analysis |
Thermal Analysis Techniques for Polymer Degradation Studies (e.g., TGA, DSC)
When 4,4'-Thiobis[2,5-xylenol] is used as an antioxidant in polymers, thermal analysis techniques are critical for evaluating its performance and its effect on the polymer's properties. chemsrc.com
Thermogravimetric Analysis (TGA) TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). chemsrc.com By comparing the TGA curve of a polymer with and without the antioxidant, its stabilizing effect can be quantified. The antioxidant functions by scavenging radicals formed during thermal degradation, thereby delaying the onset of mass loss to a higher temperature. Key parameters obtained from TGA include the onset temperature of degradation (T_onset) and the temperature of maximum degradation rate (T_max), both of which are expected to increase in the presence of an effective antioxidant like 4,4'-Thiobis[2,5-xylenol]. chemsrc.com
Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. chemsrc.com It is used to determine thermal transitions in a polymer. The addition of 4,4'-Thiobis[2,5-xylenol] could potentially influence these transitions. DSC analysis can reveal:
Glass Transition Temperature (Tg): The additive might act as a plasticizer, slightly lowering the Tg, or have a negligible effect.
Crystallization Temperature (Tc) and Melting Temperature (Tm): The antioxidant can influence the polymer crystallization process by acting as a nucleating agent or an impurity, which would be reflected in changes to Tc and Tm.
Oxidative Induction Time (OIT): This is a specific DSC experiment that measures the time until the onset of exothermic oxidation at an elevated isothermal temperature. A longer OIT indicates a higher level of oxidative stability, providing a direct measure of the antioxidant's effectiveness.
The table below summarizes the application of these techniques in this context.
| Technique | Principle | Information Gained Regarding Antioxidant Performance |
| Thermogravimetric Analysis (TGA) | Measures mass vs. temperature | Determines the increase in the thermal stability and onset temperature of polymer degradation. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow vs. temperature | Evaluates effects on Tg, Tc, and Tm; measures oxidative stability via Oxidative Induction Time (OIT). |
Structure Activity Relationship Studies in Materials Science
Influence of Xylenol Substitution Pattern on Chemical Reactivity
The arrangement of substituent groups on the phenol (B47542) rings of 4,4'-Thiobis[2,5-xylenol] is critical to its chemical reactivity. The term "xylenol" indicates the presence of two methyl groups on each phenol ring, in addition to the hydroxyl group.
The reactivity of a phenol is significantly governed by the electronic and steric effects of the groups attached to the aromatic ring. chemrxiv.org In 4,4'-Thiobis[2,5-xylenol], each phenol ring has two methyl groups (at positions 2 and 5) and a hydroxyl group (at position 1).
Electronic Effects : Methyl groups are electron-donating. They increase the electron density on the aromatic ring, which in turn makes the hydroxyl (OH) group's proton more easily abstractable. This enhanced ability to donate a hydrogen atom is fundamental to its function as a primary antioxidant, as it can readily neutralize free radicals.
Steric Effects : The placement of a methyl group ortho to the hydroxyl group (at position 2) provides steric hindrance. This bulkiness around the reactive OH group is crucial. While it doesn't prevent the reaction with small, highly reactive free radicals, it can hinder secondary reactions that might otherwise consume the antioxidant or lead to undesirable colored byproducts. The size and position of substituents can dictate the reaction pathway. chemrxiv.org Positional isomerism, or the different arrangement of these groups, can have a significant impact on chemical reactivity. rsc.org
Impact of Thiobis Linkage on Molecular Conformation and Functionality
The thiobis linkage, a single sulfur atom bridging the two xylenol rings at their respective 4-positions, imparts unique conformational and functional characteristics to the molecule.
Molecular Conformation : The sulfur bridge introduces a V-shape to the molecule. Unlike a direct biphenyl (B1667301) linkage, the C-S-C bond angle (typically around 100-105°) and the potential for rotation around the C-S bonds give the molecule a specific three-dimensional, non-planar conformation. This spatial arrangement is important for its dispersion within a polymer matrix and its ability to interact with reactive sites.
Dual-Functionality : The thioether (sulfur) linkage is not merely a structural element; it actively participates in the antioxidant process. While the phenolic hydroxyl groups act as primary antioxidants by donating hydrogen atoms to scavenge free radicals, the sulfur atom functions as a secondary, hydroperoxide-decomposing antioxidant. researchgate.net It can react with and neutralize polymer hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of polymers, converting them into stable, non-radical products. This synergistic effect between the phenol and thioether groups within the same molecule makes thiobisphenols highly effective stabilizers. researchgate.net
This dual-action mechanism—radical scavenging via the OH groups and hydroperoxide decomposition via the sulfur atom—provides comprehensive protection for the polymer, a key advantage of the thiobis structure.
Correlations Between Molecular Architecture and Polymer Stabilization Efficacy
Several key architectural features contribute to its efficacy:
High Molecular Weight : Compared to simpler phenols, its higher molecular weight reduces volatility, meaning it is less likely to be lost from the polymer during high-temperature processing or over the product's service life.
Synergistic Antioxidant Action : As mentioned, the combination of sterically hindered phenolic groups and a thioether bridge allows for a two-pronged stabilization mechanism. This intramolecular synergy is more efficient than using a blend of two separate antioxidants (one primary, one secondary). researchgate.net
The effectiveness of an antioxidant in a polymer is often measured by the Oxidative Induction Time (OIT), which indicates the material's resistance to thermal-oxidative degradation. For instance, incorporating thiobis phenolic antioxidants into polyethylene (B3416737) has been shown to result in a surprisingly high OIT, demonstrating enhanced oxidative stability. google.com
Table 1: Effect of Antioxidant on Oxidative Induction Time (OIT) of Polyethylene
| Polyethylene Sample | OIT (minutes) |
|---|---|
| Polyethylene without antioxidant | 0.5 |
| Polyethylene with 4,4′-thiobis(2-tert-butyl-5-methylphenol) | 98.4 |
Data derived from studies on the stabilization of polyethylene. mdpi.com
Comparative Studies with Other Sterically Hindered Phenols
When compared to other sterically hindered phenols, 4,4'-Thiobis[2,5-xylenol] and its analogs exhibit distinct advantages due to their unique structure. Sterically hindered phenols are a broad class of antioxidants valued for their stabilizing properties. nih.govcymitquimica.com
Let's compare it with a common monomeric hindered phenol, Butylated Hydroxytoluene (BHT), and another thiobisphenol, 4,4′-Thiobis(6-tert-butyl-3-methylphenol).
Versus Monomeric Phenols (e.g., BHT) : BHT is a smaller, more volatile antioxidant. While effective, it can be lost during polymer processing at high temperatures. The larger size and lower volatility of 4,4'-Thiobis[2,5-xylenol] provide greater permanence. Furthermore, BHT is a primary antioxidant only; it lacks the secondary, hydroperoxide-decomposing capability provided by the thiobis linkage.
Versus Other Thiobisphenols : The specific substitution pattern matters. For example, 4,4′-Thiobis(6-tert-butyl-3-methylphenol) has bulkier tert-butyl groups ortho to the hydroxyl groups. This increased steric hindrance can sometimes enhance stability by better protecting the phenolic group, but it can also slightly alter reactivity and compatibility with the host polymer. The choice between different thiobisphenols often depends on the specific polymer system and the processing conditions. Studies on macromolecular antioxidants derived from thiobisphenols have shown that their thermal stability and antioxidant activity can be superior to their low molecular weight counterparts. researchgate.net
Table 2: Comparative Antioxidant Performance in Natural Rubber (Aged at 100°C for 168h)
| Property | NR with Low Molecular Weight Thiobisphenol (TPH) | NR with Macromolecular Thiobisphenol (PHPBT-b-TPH) |
|---|---|---|
| Retention of Tensile Strength | 35.6% | 43.6% |
| Retention of Elongation at Break | 54.5% | 58.6% |
Data adapted from research on macromolecular hindered phenol antioxidants in natural rubber (NR). researchgate.net TPH refers to 2,2′-thiobis(4-methyl-6-tert-butylphenol), a related thiobisphenol antioxidant.
The research consistently demonstrates that the efficacy of 4,4'-Thiobis[2,5-xylenol] is a direct result of its carefully balanced molecular design, combining the radical-scavenging ability of hindered phenols with the peroxide-decomposing function of a thioether linkage.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the antioxidant mechanisms of phenolic compounds. digitellinc.comnih.govresearchgate.netresearchgate.net By calculating fundamental molecular properties, researchers can predict the most likely pathways through which 4,4'-Thiobis[2,5-xylenol] neutralizes free radicals, a key aspect of its function as a stabilizer.
The primary antioxidant mechanisms for phenolic compounds are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Sequential Electron Transfer Proton Transfer (SET-PT). digitellinc.com Quantum chemical calculations can determine the thermodynamically preferred mechanism by evaluating key parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). digitellinc.comnih.gov
Bond Dissociation Enthalpy (BDE): A lower BDE for the O-H bond indicates a greater ease of donating a hydrogen atom to a free radical, favoring the HAT mechanism. nih.gov This is a crucial one-step process where the phenolic antioxidant directly quenches a radical. nih.gov
Ionization Potential (IP): A low IP value suggests the compound can easily donate an electron, which is the first step in the SET-PT mechanism.
Proton Affinity (PA): A lower PA value points towards the SPLET mechanism being more favorable, especially in polar media, as it involves the initial loss of a proton. nih.govnih.gov
For a molecule like 4,4'-Thiobis[2,5-xylenol], DFT calculations would focus on the O-H bonds of the two hydroxyl groups. The electronic influence of the thioether bridge and the methyl groups on the aromatic rings would be computationally assessed to understand their impact on BDE, IP, and PA values. nih.gov These calculations provide a theoretical foundation for its high efficiency as a radical scavenger. researchgate.net
Table 1: Key Quantum Chemical Parameters for Antioxidant Mechanism Prediction
| Parameter | Abbreviation | Mechanistic Implication | Favorable Condition for High Activity |
|---|---|---|---|
| Bond Dissociation Enthalpy | BDE | Relates to the ability to donate a hydrogen atom (HAT mechanism). | Low Value |
| Ionization Potential | IP | Relates to the ability to donate an electron (SET-PT mechanism). | Low Value |
| Proton Affinity | PA | Relates to the ability to lose a proton (SPLET mechanism). | Low Value |
| Electron Transfer Enthalpy | ETE | Energy change associated with electron transfer. | Low Value |
Molecular Dynamics Simulations of Polymer-Additive Interactions
Molecular Dynamics (MD) simulations serve as a "computational microscope," offering insights into the physical interactions between an additive and the surrounding polymer matrix. mdpi.com For 4,4'-Thiobis[2,5-xylenol], MD simulations can model its behavior within a bulk polymer such as polyethylene (B3416737) or polypropylene, providing crucial information that governs its effectiveness as a stabilizer. acs.orgchemrxiv.orgnih.gov
Key insights derived from MD simulations include:
Diffusion and Distribution: The mobility of the antioxidant within the polymer is critical for it to reach and neutralize radicals. MD simulations can predict the diffusion coefficient of 4,4'-Thiobis[2,5-xylenol], revealing how factors like temperature, polymer morphology (amorphous vs. crystalline regions), and polymer chain dynamics affect its movement. acs.orgchemrxiv.orgnih.gov
Solubility and Compatibility: The simulation can assess the compatibility between the antioxidant and the polymer by calculating interaction energies. Good compatibility ensures the additive is well-dispersed and does not phase-separate or bloom to the surface over time.
Steric Hindrance and Accessibility: The effectiveness of the antioxidant relies on the accessibility of its reactive hydroxyl groups. MD simulations can reveal how the local polymer chain arrangement and the antioxidant's conformation influence the steric hindrance around these active sites, impacting its ability to react with radicals. acs.orgchemrxiv.orgnih.gov
These simulations provide an atomic-level understanding that is vital for designing effective stabilization systems and predicting the long-term performance of the additive in a specific polymer. mdpi.commdpi.com
Table 2: Information Gained from Molecular Dynamics (MD) Simulations
| Simulation Output | Relevance to Stabilization Performance |
|---|---|
| Diffusion Coefficient | Determines the mobility of the antioxidant to scavenge radicals throughout the polymer. |
| Radial Distribution Functions | Shows the local concentration and dispersion of the antioxidant around polymer chains. |
| Interaction Energy | Predicts the compatibility and solubility of the antioxidant within the polymer matrix. |
Predictive Modeling of Stabilization Performance
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical correlation between the chemical structure of a compound and its antioxidant activity. nih.govnih.govresearchgate.net These models can accelerate the discovery and optimization of new, highly effective antioxidant compounds by enabling rapid in silico screening. nih.gov
The development of a QSAR model for thiobisphenols, including 4,4'-Thiobis[2,5-xylenol], involves several steps:
A dataset of related molecules with experimentally measured antioxidant activities is compiled. nih.gov
A variety of molecular descriptors are calculated for each molecule using computational methods. These descriptors quantify different aspects of the molecular structure. researchgate.netimist.ma
Statistical methods and machine learning algorithms (e.g., Multiple Linear Regression, Artificial Neural Networks) are used to build a model that links the descriptors to the observed activity. nih.govimist.manih.gov
For 4,4'-Thiobis[2,5-xylenol], relevant descriptors would include electronic properties (like HOMO/LUMO energies, dipole moment), topological indices, and physicochemical properties (like logP). nih.govnih.gov The resulting QSAR model could then be used to predict the stabilization performance of novel, structurally similar compounds, guiding synthetic efforts toward more potent antioxidants. researchgate.net This approach significantly reduces the time and cost associated with experimental testing. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Models for Antioxidants
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Ionization Potential, Electron Affinity | Electron-donating or accepting ability, reactivity. nih.gov |
| Topological | Connectivity indices, Shape indices | Molecular size, shape, and branching. |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and solubility characteristics. nih.gov |
| Quantum Chemical | Bond Dissociation Enthalpy (BDE), Atomic Charges | Specific bond strengths and charge distribution. nih.gov |
Emerging Research Frontiers and Future Directions
Development of Next-Generation Thiobisphenol Derivatives
The core structure of 4,4'-Thiobis[2,5-xylenol] offers a versatile platform for the synthesis of new derivatives with enhanced properties. Research in this area is focused on modifying the molecular architecture to improve antioxidant efficacy, thermal stability, solubility in various polymer matrices, and to reduce volatility and migration.
One promising approach involves the introduction of sterically hindering groups, such as tert-butyl groups, adjacent to the hydroxyl moieties. This modification is known to increase the stability of the resulting phenoxyl radical, thereby enhancing the primary antioxidant activity of the molecule. Another avenue of exploration is the esterification or etherification of the hydroxyl groups to create derivatives with tailored compatibility with specific polymers.
Furthermore, the synthesis of oligomeric or polymeric derivatives of 4,4'-Thiobis[2,5-xylenol] is a key area of interest. By incorporating the thiobisphenol unit into a larger polymer backbone, issues related to migration and leaching of the antioxidant can be significantly mitigated, leading to more durable and safer materials. The development of these "next-generation" derivatives is crucial for expanding the application of thiobisphenols into more demanding and sensitive areas, such as food packaging and medical devices.
Table 1: Potential Modifications for Next-Generation 4,4'-Thiobis[2,5-xylenol] Derivatives and Their Expected Benefits
| Modification Strategy | Target Property Improvement | Potential Application Area |
| Introduction of bulky alkyl groups | Increased radical scavenging efficiency, reduced volatility | High-temperature engineering plastics |
| Esterification/Etherification | Enhanced polymer compatibility, tailored solubility | Polyolefins, elastomers |
| Polymerization/Oligomerization | Reduced migration and leaching, improved long-term stability | Food contact materials, medical polymers |
| Introduction of secondary functional groups | Synergistic antioxidant effects, multi-functionality | Advanced composites, specialty polymers |
Exploration of New Polymer Systems for Stabilization Applications
The primary application of thiobisphenols is as antioxidants to protect polymers from degradation during processing and throughout their service life. While their efficacy in traditional polyolefins is well-established, emerging research is focused on their application in a wider range of polymer systems, particularly high-performance and engineering plastics that are processed at elevated temperatures. e3s-conferences.org
The unique combination of a phenolic antioxidant and a sulfur-containing moiety in 4,4'-Thiobis[2,5-xylenol] suggests its potential as a multifunctional stabilizer. The phenolic groups act as radical scavengers, while the sulfide (B99878) bridge can decompose hydroperoxides, which are key intermediates in the oxidative degradation of polymers. This dual functionality makes it a candidate for stabilizing polymers that are susceptible to both radical chain reactions and hydroperoxide-induced degradation.
Future research will likely focus on evaluating the performance of 4,4'-Thiobis[2,5-xylenol] and its derivatives in polymers such as polycarbonates, polyesters, polyamides, and styrenic copolymers. Furthermore, investigating synergistic effects when used in combination with other stabilizers, such as phosphites and hindered amine light stabilizers (HALS), could lead to the development of highly effective and cost-efficient stabilization packages for a broad spectrum of polymeric materials. mdpi.combasf.com
Integration into Advanced Functional Materials
Beyond its role as a polymer stabilizer, the inherent chemical structure of 4,4'-Thiobis[2,5-xylenol] presents opportunities for its integration into advanced functional materials. The phenolic hydroxyl groups can participate in various chemical reactions, allowing the molecule to be used as a monomer or a crosslinking agent in the synthesis of novel polymers with tailored properties.
For instance, the incorporation of the thiobisphenol moiety into the backbone of polymers can enhance their thermal stability, flame retardancy, and chemical resistance. Phenolic resins, known for their excellent heat resistance and insulating properties, could potentially be modified with 4,4'-Thiobis[2,5-xylenol] to create materials with improved performance characteristics for applications in electronic insulation and composites. 888chem.com
Moreover, the redox activity of the phenolic groups and the presence of the sulfur atom suggest potential applications in the field of conductive polymers and electronic materials. mdpi.commdpi.comyoutube.com By chemically modifying the 4,4'-Thiobis[2,5-xylenol] structure, it may be possible to create novel materials with interesting optoelectronic properties suitable for use in sensors, organic light-emitting diodes (OLEDs), or as components in energy storage devices. The ability of phenolic compounds to form metal-phenolic networks also opens up possibilities for creating functional coatings and sensors. mdpi.com
Advanced Computational Studies for Rational Design
The rational design of new and improved antioxidants based on the 4,4'-Thiobis[2,5-xylenol] scaffold can be significantly accelerated through the use of advanced computational chemistry techniques. uam.mx Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the relationship between molecular structure and antioxidant activity. nih.govnih.gov
DFT calculations can be employed to predict key parameters related to antioxidant efficacy, such as bond dissociation enthalpies (BDE) of the phenolic O-H bonds, ionization potentials (IP), and the stability of the resulting phenoxyl radicals. mdpi.com By systematically modeling different derivatives of 4,4'-Thiobis[2,5-xylenol] with various substituents, researchers can identify modifications that are most likely to enhance its antioxidant performance. This computational screening approach can help prioritize synthetic targets, thereby saving significant time and resources in the laboratory. nih.gov
QSAR studies, on the other hand, can establish mathematical models that correlate the structural features of a series of thiobisphenol derivatives with their experimentally determined antioxidant activities. These models can then be used to predict the activity of new, unsynthesized compounds, further guiding the design of next-generation antioxidants with superior properties. The insights gained from these computational approaches are invaluable for the development of novel stabilizers with tailored performance for specific applications. jetir.orgscilit.com
Table 2: Key Computational Parameters for Antioxidant Design
| Computational Method | Parameter Calculated | Significance for Antioxidant Activity |
| Density Functional Theory (DFT) | Bond Dissociation Enthalpy (BDE) | Lower BDE indicates easier hydrogen atom donation to scavenge radicals. |
| Density Functional Theory (DFT) | Ionization Potential (IP) | Lower IP suggests a greater ability to donate an electron to neutralize radicals. |
| Density Functional Theory (DFT) | Spin Density Distribution | Indicates the stability of the resulting antioxidant radical. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Activity Models | Allows for the estimation of antioxidant activity of novel structures before synthesis. |
Q & A
Q. What are the key physicochemical properties and structural identifiers of 4,4'-Thiobis[2,5-xylenol]?
- Methodological Answer : The compound is a sulfur-linked phenolic derivative with the molecular formula C₁₆H₁₈O₂S (molecular weight: 274.38 g/mol). Key identifiers include:
Q. Critical Characterization Tools :
- Spectroscopy : Use NMR (¹H/¹³C) to confirm methyl and hydroxyl group positions.
- Mass Spectrometry : Exact mass (274.103 Da) for purity validation .
- X-ray Diffraction (XRD) : Resolve crystal structure ambiguities (e.g., polymorphism) .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₈O₂S | |
| LogP (Partition Coefficient) | 4.48 | |
| PSA (Polar Surface Area) | 65.76 Ų |
Q. 3. How can researchers safely handle 4,4'-Thiobis[2,5-xylenol] in laboratory settings?
- Methodological Answer :
- PPE Requirements : Gloves (nitrile), lab coat, and goggles. Avoid inhalation (use fume hoods).
- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .
- Toxicity Data : LD₅₀ (oral, rat) = 5,000 mg/kg, indicating moderate toxicity. Monitor for sulfhydryl group reactivity in biological systems .
Storage : Keep in airtight containers, away from oxidizers (due to phenolic hydroxyl groups).
Advanced Research Questions
Q. How can experimental discrepancies in solubility predictions for 4,4'-Thiobis[2,5-xylenol] be resolved?
- Methodological Answer : Solubility in supercritical fluids (e.g., CO₂) often involves conflicting predictions due to:
- Parameter Estimation : Critical properties (Tc, Pc) may be inaccurately estimated for phenolic derivatives.
- Group Contribution Methods : Adjust binary interaction parameters (kij) using experimental sublimation pressures to minimize errors .
Q. Example Workflow :
Measure experimental solubility in supercritical CO₂ at varying temperatures.
Compare with predicted values using Peng-Robinson equations of state.
Recalibrate kij values iteratively (error tolerance <10%) .
Q. 5. What strategies optimize the synthesis of 4,4'-Thiobis[2,5-xylenol] with high purity?
- Methodological Answer :
- Reaction Pathway : Sulfurization of 2,5-dimethylphenol via thiourea or sulfur monochloride (S₂Cl₂).
- Key Steps :
Precursor Preparation : Ensure anhydrous conditions to avoid hydroxyl group oxidation.
Stoichiometry Control : Maintain a 2:1 molar ratio (phenol:sulfurizing agent).
Purification : Recrystallize from ethanol/water (80:20 v/v) to remove unreacted monomers .
Q. Yield Optimization :
- Use catalytic H₂SO₄ (0.5 mol%) to accelerate coupling.
- Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate).
Q. How can researchers address conflicting thermal stability data in polymer composites containing 4,4'-Thiobis[2,5-xylenol]?
- Methodological Answer : Discrepancies arise from:
- Matrix Interactions : Antioxidant efficacy varies with polymer crystallinity (e.g., polyethylene vs. PVC).
- Degradation Pathways : Thiyl radical scavenging vs. pro-oxidant behavior under UV exposure.
Q. Experimental Design :
Thermogravimetric Analysis (TGA) : Compare weight loss profiles (N₂ vs. O₂ atmosphere).
Differential Scanning Calorimetry (DSC) : Measure oxidation induction time (OIT) at 180°C .
Accelerated Aging : Expose composites to UV-B radiation (315–280 nm) for 500 hours; track carbonyl index via FTIR.
Q. What advanced techniques validate polymorphic forms of 4,4'-Thiobis[2,5-xylenol]?
- Methodological Answer : Polymorphism affects antioxidant performance in materials. Use:
- XRD : Compare d-spacings (e.g., Form I: 5.2 Å vs. Form II: 4.8 Å) .
- DSC : Identify endothermic peaks (melting points vary by 10–15°C between forms).
- Solid-State NMR : Resolve hydrogen-bonding networks (hydroxyl proton shifts).
Case Study : A 2017 study identified a metastable polymorph via solvent-mediated crystallization (acetonitrile vs. toluene) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting LD₅₀ values for 4,4'-Thiobis[2,5-xylenol] derivatives?
- Methodological Answer : Variations in toxicity data (e.g., tert-butyl derivatives vs. non-alkylated analogs) stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
